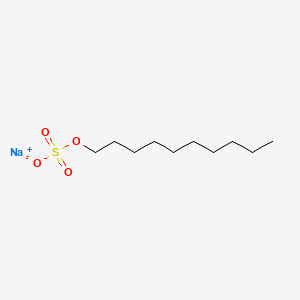

Sodium decyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

142-87-0 |

|---|---|

Molecular Formula |

C10H22NaO4S |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

sodium;decyl sulfate |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

InChI Key |

IFWQJLOEDLBVJO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)O.[Na] |

Other CAS No. |

142-87-0 |

physical_description |

Liquid; WetSolid |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Decyl Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium decyl sulfate (SdS), an anionic surfactant with the chemical formula C₁₀H₂₁NaO₄S, plays a significant role in various scientific and industrial applications. This guide provides an in-depth overview of its properties, experimental protocols, and potential applications, with a focus on data relevant to research and development.

Core Properties of this compound

This compound consists of a 10-carbon alkyl chain (decyl group) attached to a sulfate head group, conferring upon it amphiphilic properties. This structure allows it to reduce surface tension and form micelles in aqueous solutions.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Sulfuric acid, monodecyl ester, sodium salt; Sodium n-decyl sulfate | [2] |

| CAS Number | 142-87-0 | [2][3] |

| Molecular Formula | C₁₀H₂₁NaO₄S | [1][2] |

| Molecular Weight | 260.33 g/mol | [1] |

| Appearance | White or off-white solid/powder | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | Approximately 180-185°C | [2] |

| Boiling Point | Around 300°C | [2] |

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. The CMC of this compound is influenced by factors such as temperature and the presence of electrolytes.

A study on the conductance of this compound in aqueous and alkanol solutions has been conducted to determine its CMC and understand its colloidal behavior.[4]

Surface Tension

As a surfactant, this compound effectively reduces the surface tension of water. This property is crucial for its function as a wetting agent, detergent, and emulsifier.[2]

Synthesis and Manufacturing

The synthesis of this compound, like other alkyl sulfates, generally involves a two-step process: sulfation of the corresponding alcohol followed by neutralization.

General Synthesis Protocol

-

Sulfation: Decyl alcohol (decanol) is reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfuric acid, to form decyl hydrogen sulfate.[5][6]

-

Neutralization: The resulting decyl hydrogen sulfate is then neutralized with an alkali, typically sodium hydroxide or sodium carbonate, to produce this compound.[5][6]

A high-purity product can be obtained through subsequent concentration, drying, and crushing of the resulting material.[7]

Experimental Protocols

The characterization of this compound involves various experimental techniques to determine its fundamental properties.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the desired precision.

-

Conductivity Method: This technique is suitable for ionic surfactants like this compound. The conductivity of the surfactant solution is measured as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the CMC.[4]

-

Surface Tension Method: The surface tension of the surfactant solution is measured at various concentrations. The concentration at which the surface tension plateaus corresponds to the CMC.[8]

-

Fluorescence Spectroscopy: This method utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments. A change in the fluorescence properties of the probe with increasing surfactant concentration is used to determine the CMC.

Applications in Research and Drug Development

While less common than its longer-chain homolog, sodium dodecyl sulfate (SDS), this compound finds applications in areas where its specific properties are advantageous.

Role as a Surfactant

-

Personal Care Products: It is utilized in products like shampoos, body washes, and toothpastes for its foaming and cleansing properties.[2]

-

Cleaning Products: this compound is an effective detergent and cleaning agent for removing dirt, grease, and stains.[2]

Potential in Drug Formulation

Anionic surfactants are widely used in the pharmaceutical industry as excipients. They can function as:

-

Solubilizing Agents: To enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[9]

-

Emulsifiers: To stabilize emulsions and microemulsions.[9]

-

Wetting Agents: To improve the dissolution of solid dosage forms.[9]

Safety and Handling

A comprehensive understanding of the safety profile of this compound is essential for its handling in a laboratory or industrial setting.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazards:

| Hazard | Classification |

| Flammability | Flammable solid |

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye damage |

| Specific Target Organ Toxicity | May cause respiratory irritation |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects |

Source:[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use only in a well-ventilated area. Avoid breathing dust.[3]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. If on skin, wash with plenty of water.[10]

Conclusion

This compound is an anionic surfactant with a range of properties that make it useful in various applications, from personal care products to potentially in pharmaceutical formulations. A thorough understanding of its physicochemical properties, particularly its CMC and surface tension behavior, is crucial for its effective application. Adherence to appropriate safety protocols is mandatory when handling this chemical. Further research into its specific interactions within complex biological and chemical systems will continue to expand its utility in scientific and industrial fields.

References

- 1. This compound | C10H21NaO4S | CID 23665771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemos.de [chemos.de]

- 4. Study of conductivity and CMC of this compound in (alkanol, aqueous) [ijaresm.com]

- 5. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. carlroth.com [carlroth.com]

The Anvil of Disruption: An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sodium Decyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of sodium decyl sulfate (SDS), an anionic surfactant with significant implications in various scientific and pharmaceutical applications. By elucidating its interactions with proteins, cell membranes, and enzymes, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness or mitigate its potent biochemical effects.

Core Mechanism: A Tale of Two Ends

This compound is an amphiphilic molecule, possessing a hydrophilic sulfate headgroup and a hydrophobic 10-carbon tail. This dual nature is the cornerstone of its mechanism of action, driving its interaction with and subsequent disruption of biological macromolecules and assemblies.[1][2] The principles outlined in this guide are largely based on studies of the closely related and extensively researched sodium dodecyl sulfate, and are expected to be fundamentally applicable to this compound.

Interaction with Proteins: Unraveling the Native State

The most well-documented effect of this compound in vitro is its potent ability to denature proteins.[3][4] This process is not a simple unfolding but a multi-step mechanism that begins at concentrations well below the critical micelle concentration (CMC).

The Denaturation Cascade

-

Initial Binding and Tertiary Structure Disruption: In the submicellar range, individual SDS molecules interact with proteins primarily through hydrophobic interactions with nonpolar amino acid residues.[5][6] This initial binding disrupts the delicate balance of forces maintaining the protein's tertiary structure, leading to its unfolding.[5][6]

-

Cooperative Binding and Secondary Structure Alteration: As the concentration of SDS increases, a cooperative binding process occurs. The hydrophobic tails of SDS molecules continue to associate with the protein's polypeptide chain, while the negatively charged sulfate headgroups are exposed to the solvent.[3] This process disrupts hydrogen bonds, leading to the loss of secondary structures like alpha-helices and beta-sheets.[1]

-

Saturation and Linearization: At or above the CMC, the protein becomes saturated with SDS molecules, which form micelle-like clusters along the polypeptide chain.[5][6][7] This imparts a uniform high negative charge to the protein, overwhelming its intrinsic charge and leading to a linearized, rod-like conformation.[3][4] It is this principle that is famously exploited in SDS-polyacrylamide gel electrophoresis (SDS-PAGE) for the separation of proteins based on their molecular weight.[2][3]

Quantitative Effects on Protein Structure

| Parameter | Observation | SDS Concentration | Reference |

| Protein Conformation | Tertiary structure unfolding | Submicellar | [5][6] |

| Chain expansion | Micellar | [5][6] | |

| Binding Ratio | ~1 SDS molecule per 2 amino acid residues | Saturating | [2] |

Interaction with Cell Membranes: Breaching the Barrier

This compound is a potent disruptor of cellular and model lipid membranes, a property that underlies both its utility in cell lysis for experimental purposes and its potential cytotoxicity.[7][8][9]

The Membrane Disruption Process

-

Monomer Insertion and Curvature Stress: At low concentrations, SDS monomers insert into the lipid bilayer.[8] The conical shape of the SDS molecule, in contrast to the more cylindrical shape of phospholipids, induces a curvature stress on the membrane.[8]

-

Pore Formation and Increased Permeability: This stress can lead to the formation of transient pores and an increase in membrane permeability.[8][10] This allows for the passage of ions and small molecules that would otherwise be excluded.

-

Membrane Solubilization: As the SDS concentration approaches and exceeds the CMC, the surfactant can extract lipid molecules from the bilayer, leading to the formation of mixed micelles of SDS and lipids.[8][11] This process ultimately results in the complete solubilization and destruction of the membrane.[11]

Quantitative Effects on Membrane Integrity

| Parameter | Effect | SDS Concentration | Reference |

| Caco-2 Cell Monolayers | Reversible increase in permeability | 0.40 mM (20 min exposure) | [10] |

| Irreversible increase in permeability | 0.40 mM (2 hr exposure) | [10] | |

| Transepithelial Electrical Resistance (TEER) | Significant decrease within 1 minute | 0.40 mM | [10] |

| Large Unilamellar Vesicles (LUVs) | 16.1% size increase | 0.1 mM | [11] |

| 28.3% size increase | 0.5 mM | [11] |

Interaction with Enzymes: A Modulator of Catalytic Activity

The interaction of this compound with enzymes is a direct consequence of its protein-denaturing properties. By altering the enzyme's conformation, SDS can significantly impact its catalytic function, often acting as an inhibitor.

Mechanism of Enzyme Inhibition

Studies on γ-glutamyltranspeptidase have shown that SDS can act as a mixed-type inhibitor.[12][13] This suggests that SDS can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its turnover rate. The denaturation process, even at concentrations below those causing complete unfolding, can distort the active site and hinder substrate binding and catalysis.

Quantitative Effects on Enzyme Activity

| Enzyme | Effect | SDS Concentration | Reference |

| γ-Glutamyltranspeptidase | ~90% inactivation | 6 mM | [12][13] |

| Dissociation into subunits | > 2 mM | [12][13] | |

| Reduction in thermal stability (t1/2 at 55°C) | From 495.1 min to 7.4 min with 1 mM SDS | [12][13] |

Experimental Protocols

A variety of in vitro techniques are employed to investigate the mechanisms of action of this compound.

Assessment of Protein-Surfactant Interactions

-

Equilibrium Dialysis: This technique is used to determine the binding isotherm of the surfactant to the protein. A semi-permeable membrane separates a protein solution from a surfactant solution, and the concentration of the surfactant in both chambers is measured at equilibrium.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a surfactant to a protein, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor changes in the secondary structure of a protein upon the addition of a surfactant. The characteristic spectra of alpha-helices and beta-sheets are altered during denaturation.

-

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan and tyrosine residues, or the fluorescence of extrinsic probes, can be used to monitor conformational changes and the formation of micelle-like structures on the protein.[12][14]

Evaluation of Membrane Disruption

-

Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of a cell monolayer. A decrease in TEER indicates an increase in paracellular permeability.[10]

-

Fluorescent Dye Leakage Assays: Model membranes, such as liposomes, can be loaded with a fluorescent dye. The addition of a membrane-disrupting agent like SDS will cause the leakage of the dye, which can be quantified by measuring the increase in fluorescence.

-

Light Scattering: Dynamic light scattering (DLS) can be used to measure changes in the size of vesicles or liposomes upon interaction with a surfactant.[14]

-

Tensiometry: Drop profile analysis tensiometry can measure the dynamic interfacial tension and dilational rheology of protein and surfactant adsorption layers at interfaces, providing insights into the kinetics and mechanisms of interaction.[15]

Conclusion

The in vitro mechanism of action of this compound is a multifaceted process rooted in its amphiphilic nature. Its ability to disrupt the native conformation of proteins, permeabilize and solubilize cell membranes, and inhibit enzyme activity makes it a powerful tool in research and a compound of interest in drug development. A thorough understanding of these fundamental mechanisms, supported by quantitative data and robust experimental protocols, is essential for its informed application and for the prediction of its biological effects. This guide provides a foundational framework for researchers and professionals working with this potent anionic surfactant.

References

- 1. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]

- 2. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 3. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. quora.com [quora.com]

- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Epithelial transport of drugs in cell culture. VIII: Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. Experimental techniques to study protein-surfactant interactions: New insights into competitive adsorptions via drop subphase and interface exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Decyl Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium decyl sulfate (SDeS) is an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and drug delivery systems. A pivotal characteristic of this amphiphilic molecule is its critical micelle concentration (CMC), the concentration threshold above which self-assembled structures known as micelles are formed. This guide provides a comprehensive overview of the CMC of this compound, detailing its physicochemical properties, the factors influencing its CMC, and the experimental methodologies for its determination. While specific data for this compound is presented, the closely related and extensively studied sodium dodecyl sulfate (SDS) is used as a well-documented analogue to illustrate key concepts and experimental protocols where specific SDeS data is limited.

Introduction to this compound and its Critical Micelle Concentration

This compound (SDeS), the sodium salt of decyl hydrogen sulfate, is an anionic surfactant composed of a 10-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group. This amphiphilic nature drives its tendency to adsorb at interfaces and to self-assemble in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant. It is the specific concentration at which the surfactant monomers in a solution begin to aggregate and form micelles in a dynamic equilibrium.[1] Below the CMC, SDeS molecules exist predominantly as individual monomers. As the concentration approaches the CMC, the interface between the aqueous phase and any other phase (e.g., air) becomes saturated with surfactant molecules. Above the CMC, additional surfactant molecules arrange themselves into spherical or ellipsoidal structures called micelles, with their hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment. This phenomenon leads to abrupt changes in various physicochemical properties of the solution, which are leveraged for the experimental determination of the CMC.[2]

The CMC is a crucial parameter in drug development as it influences the solubilization of poorly water-soluble drugs, the stability of emulsions and suspensions, and the interaction with biological membranes.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is influenced by several factors, including temperature and the presence of electrolytes. The following tables summarize available quantitative data for SDeS. For a broader perspective on the impact of experimental conditions, comparative data for the closely related sodium dodecyl sulfate (SDS, with a 12-carbon tail) is also provided. The longer hydrophobic chain of SDS generally results in a lower CMC compared to SDeS.

Table 1: Critical Micelle Concentration of this compound in Aqueous Solution

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 29.5 | Minimum CMC | Isothermal Titration Microcalorimetry | [3] |

| Not Specified | 40.085 | Fluorescence Polarization | [4] |

Table 2: Influence of Temperature on the CMC of Sodium n-Decyl Sulfate (SDeS)

A study using isothermal titration microcalorimetry revealed that the CMC of SDeS exhibits a U-shaped dependence on temperature, with a minimum value observed at 29.5°C.[3] At this temperature, the enthalpy of micelle formation (ΔHmic) changes from positive to negative.[3] The presence of n-decanol, a potential hydrolysis product, was found to significantly lower the CMC.[3]

Table 3: Illustrative Influence of Temperature on the CMC of the Analogue Sodium Dodecyl Sulfate (SDS)

| Temperature (°C) | CMC of SDS (mM) |

| 10 | Decreasing Trend |

| 22.1 - 32.1 | Decreasing Trend |

| 25 | 8.23 - 8.45 |

| 42.3 - 71.0 | Increasing Trend |

| 65 | 11.40 |

Note: Data for SDS is compiled from multiple sources to illustrate the general trend.[5][6]

Table 4: Illustrative Influence of Electrolytes on the CMC of the Analogue Sodium Dodecyl Sulfate (SDS) in Aqueous Solution at 25°C

| Electrolyte | Electrolyte Concentration (mM) | CMC of SDS (mM) |

| None | 0 | 8.23 |

| NaCl | 10 | 5.18 |

| NaCl | 50 | 2.2 |

| NaCl | 100 | 1.4 |

Note: Data for SDS is provided to demonstrate the typical effect of added salt on the CMC of anionic surfactants.[7] The addition of electrolytes reduces the electrostatic repulsion between the ionic head groups, thus favoring micellization at a lower surfactant concentration.[7]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. These methods rely on detecting the abrupt change in a specific physicochemical property of the surfactant solution as the concentration crosses the CMC.

Conductometry

Conductometry is a widely used method for determining the CMC of ionic surfactants like SDeS. It is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, SDeS acts as a strong electrolyte, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.[8]

Experimental Protocol for Conductometry:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of solutions with varying SDeS concentrations by diluting the stock solution. The concentration range should span the expected CMC.

-

Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the SDeS concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9]

Surface Tensiometry

Surface tensiometry is another common method for CMC determination. The surface tension of a surfactant solution decreases with increasing concentration as the surfactant molecules adsorb at the air-water interface. Once the surface is saturated, which occurs at the CMC, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[10]

Experimental Protocol for Surface Tensiometry:

-

Solution Preparation: Prepare a series of SDeS solutions of varying concentrations in deionized water.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Nouy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the SDeS concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.[10]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for CMC determination that utilizes a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the ratio of the intensities of certain vibronic bands in the pyrene emission spectrum (e.g., the I1/I3 ratio). The CMC is determined from the inflection point in the plot of the intensity ratio versus the surfactant concentration.[11] It has been suggested that pyrene-3-carboxaldehyde may be a more reliable probe for determining the CMC of this compound.[12]

Experimental Protocol for Fluorescence Spectroscopy:

-

Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable solvent. Prepare a series of SDeS solutions and add a small, constant amount of the probe to each.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with a fixed excitation wavelength.

-

Data Analysis: Calculate the ratio of the intensities of the selected vibronic bands (e.g., I1/I3 for pyrene). Plot this ratio as a function of the SDeS concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.[11]

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Thermometric Titration Study on the Micelle Formation of this compound in Water | Semantic Scholar [semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 8. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 9. scribd.com [scribd.com]

- 10. nepjol.info [nepjol.info]

- 11. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence probes for critical micelle concentration determination. | Semantic Scholar [semanticscholar.org]

A Tale of Two Sulfates: An In-Depth Technical Guide to Sodium Decyl Sulfate and Sodium Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug development, the selection of appropriate excipients is paramount to the efficacy, stability, and successful delivery of therapeutic agents. Among the myriad of available surfactants, sodium alkyl sulfates, particularly sodium decyl sulfate and sodium dodecyl sulfate, have garnered significant attention for their versatile applications. This technical guide provides a comprehensive comparison of the core physicochemical properties of these two anionic surfactants, offering a detailed analysis for researchers and formulation scientists. The following sections delve into their fundamental characteristics, experimental protocols for their evaluation, and a comparative look at their roles in drug development, supported by quantitative data and logical visualizations.

Core Physicochemical Properties: A Comparative Analysis

This compound and sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), are homologous anionic surfactants that differ by two methylene groups in their hydrophobic alkyl chains. This seemingly minor structural variance leads to significant differences in their physicochemical behaviors, profoundly influencing their application in various formulations.

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC) , the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This property is fundamental to their function as solubilizing agents, detergents, and drug delivery vehicles. The longer alkyl chain of sodium dodecyl sulfate results in a lower CMC compared to this compound, indicating its greater tendency to form micelles. This is a direct consequence of the increased hydrophobic interactions of the dodecyl chain.

The surface tension of a surfactant solution is another key indicator of its surface activity. Both surfactants effectively reduce the surface tension of aqueous solutions. However, the extent of this reduction and the concentration required to achieve it differ, which has implications for their use as wetting and emulsifying agents.

The molecular weight and aggregation number , which is the average number of surfactant molecules in a single micelle, are also important characteristics that influence the size and solubilization capacity of the micelles formed.

Below is a summary of the key physicochemical properties of this compound and sodium dodecyl sulfate.

| Property | This compound | Sodium Dodecyl Sulfate |

| Chemical Formula | C₁₀H₂₁NaO₄S | C₁₂H₂₅NaO₄S |

| Molecular Weight ( g/mol ) | 260.33 | 288.38 |

| Critical Micelle Concentration (CMC) at 25°C (mM) | ~65-80 | ~8.2 |

| Surface Tension at CMC (mN/m) | ~38-40 | ~33-40 |

| Aggregation Number | ~40-60 | ~60-100 |

Note: The CMC and surface tension values can vary depending on the experimental conditions such as temperature, pH, and the presence of electrolytes.

The Influence of Alkyl Chain Length on Surfactant Properties and Pharmaceutical Applications

The two-carbon difference in the alkyl chain length between this compound and sodium dodecyl sulfate is the primary determinant of their distinct properties and, consequently, their suitability for different applications in drug development.

The hydrophobicity of the surfactant molecule increases with the length of the alkyl chain. This increased hydrophobicity is the driving force behind the lower CMC and higher aggregation number of sodium dodecyl sulfate compared to its shorter-chain counterpart. A lower CMC means that SDS can form micelles and exert its solubilizing effects at lower concentrations, which can be advantageous in minimizing potential toxicity and irritation.

In drug solubilization , the larger micelles formed by sodium dodecyl sulfate generally offer a greater capacity to encapsulate hydrophobic drug molecules, thereby enhancing their apparent solubility in aqueous formulations. However, the choice between the two is not always straightforward. The smaller micelles of this compound might be preferable for specific drug molecules where a more tailored microenvironment is required or when a higher concentration of the surfactant is permissible.

The skin permeability of formulations can also be influenced by the choice of surfactant. The interaction of surfactants with the stratum corneum, the outermost layer of the skin, can enhance drug penetration. Studies have shown that the permeation of drugs can be dependent on the alkyl chain length of the surfactant, with different chain lengths exhibiting optimal effects for different drug molecules and formulation types. For instance, some research suggests that surfactants with shorter alkyl chains, like this compound, may be more effective in disrupting the lipid bilayers of the skin, leading to enhanced permeation for certain drugs.

In the context of protein formulation and analysis , sodium dodecyl sulfate is ubiquitously used in techniques like SDS-PAGE (polyacrylamide gel electrophoresis) for its ability to denature proteins and impart a uniform negative charge. While this compound can also interact with proteins, the stronger denaturing effect of SDS makes it the standard choice for these applications.

The following diagram illustrates the relationship between the alkyl chain length and key surfactant properties.

Experimental Protocols for Core Property Determination

Accurate and reproducible characterization of surfactant properties is essential for their effective application. This section outlines the detailed methodologies for two key experiments: the determination of Critical Micelle Concentration (CMC) by conductometry and the measurement of surface tension using a tensiometer.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly as the concentration of monomeric surfactant ions increases. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules primarily form micelles, which have a lower mobility and contribute less to the overall conductivity than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known mass of the surfactant (this compound or sodium dodecyl sulfate) and dissolve it in a specific volume of deionized water to prepare a concentrated stock solution (e.g., 100 mM).

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution with varying concentrations, ensuring the concentration range brackets the expected CMC of the surfactant. A geometric or arithmetic progression of concentrations can be used.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared surfactant solution at a constant temperature. It is crucial to maintain a constant temperature as conductivity is temperature-dependent.

-

Allow the conductivity reading to stabilize before recording the value for each solution.

-

-

Data Analysis:

-

Plot the measured conductivity (in µS/cm or mS/cm) as a function of the surfactant concentration (in mM).

-

Identify the two linear regions in the plot, one below the CMC and one above it.

-

Perform a linear regression for each of the two regions to obtain two linear equations.

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

The following workflow diagram illustrates the experimental process for CMC determination.

Measurement of Surface Tension by Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

Principle: Surface tension is the force per unit length acting at the interface between a liquid and air. Surfactants, being surface-active agents, adsorb at this interface and reduce the surface tension. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

Methodology:

-

Instrument Setup and Calibration:

-

Set up the tensiometer (e.g., a force tensiometer with a Wilhelmy plate or a Du Noüy ring) according to the manufacturer's instructions.

-

Clean the Wilhelmy plate or Du Noüy ring meticulously (e.g., by flaming or washing with appropriate solvents) to ensure it is free from any contaminants.

-

Calibrate the instrument using a liquid with a known surface tension, such as deionized water.

-

-

Sample Preparation:

-

Prepare a series of surfactant solutions with varying concentrations, similar to the CMC determination protocol.

-

-

Surface Tension Measurement:

-

Place a sample of the surfactant solution in the sample vessel of the tensiometer.

-

For the Wilhelmy plate method, the plate is brought into contact with the liquid surface. The force exerted on the plate due to surface tension is measured.

-

For the Du Noüy ring method, the ring is immersed in the liquid and then slowly pulled through the interface. The maximum force required to pull the ring from the surface is measured.

-

Ensure that the measurements are taken at a constant temperature.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau region above the CMC.

-

The CMC is determined from the intersection of the two lines fitted to these regions. The surface tension at the CMC (γ_CMC) is the value at the plateau.

-

The following diagram outlines the key steps in measuring surface tension.

Conclusion: Selecting the Right Sulfate for the Job

The choice between this compound and sodium dodecyl sulfate in research and drug development is a nuanced decision that hinges on a thorough understanding of their distinct physicochemical properties. The two-carbon difference in their alkyl chains leads to significant variations in their CMC, micelle size, and surface activity, which in turn dictate their performance in specific applications.

Sodium dodecyl sulfate, with its lower CMC and larger micelles, is often the surfactant of choice for enhancing the solubility of poorly soluble drugs and for applications requiring strong protein denaturation. In contrast, this compound, with its higher CMC and smaller micelles, may be advantageous in situations where a higher surfactant concentration is acceptable or where its specific interactions with biological membranes or other formulation components are desired.

Ultimately, the optimal selection requires careful consideration of the specific drug candidate, the desired dosage form, and the intended route of administration. The experimental protocols and comparative data presented in this guide provide a foundational framework for making informed decisions in the formulation and development of effective and stable pharmaceutical products.

An In-depth Technical Guide to the Surfactant Behavior of Sodium Decyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium decyl sulfate (SDeS) is an anionic surfactant belonging to the alkyl sulfate family. Its amphiphilic nature, characterized by a 10-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group, governs its behavior in aqueous solutions. This guide provides a comprehensive technical overview of the core principles underlying the surfactant properties of this compound, with a focus on its physicochemical characteristics, aggregation behavior, and interactions with other molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study surfactants in their work.

Physicochemical Properties of this compound

The surfactant behavior of this compound is defined by several key physicochemical parameters. These properties are crucial for understanding its performance in various applications, from detergency to its role as an excipient in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in aqueous solutions.

| Property | Value | Temperature (°C) | Conditions |

| Critical Micelle Concentration (CMC) | ~33 mM | 25 | In pure water |

| Aggregation Number (N) | 30 - 40 | 25 | In pure water |

| Surface Tension at CMC (γ_cmc) | ~35-40 mN/m | 25 | In pure water |

| Krafft Temperature (T_k) | ~10 - 15 °C | - | In pure water |

Table 1: Core Physicochemical Properties of this compound

| Thermodynamic Parameter | Value | Temperature (°C) | Conditions |

| Standard Gibbs Free Energy of Micellization (ΔG°_mic) | -25 to -30 kJ/mol | 25 | In pure water |

| Standard Enthalpy of Micellization (ΔH°_mic) | -1 to -5 kJ/mol | 25 | In pure water |

| Standard Entropy of Micellization (ΔS°_mic) | Positive | 25 | In pure water |

Table 2: Thermodynamics of Micellization for this compound

Core Concepts of Surfactant Behavior

Micellization

In aqueous solutions, this compound monomers exist individually at low concentrations. As the concentration increases and surpasses the Critical Micelle Concentration (CMC), the surfactant molecules spontaneously self-assemble into organized aggregates known as micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules.

Figure 1: Spontaneous self-assembly of this compound monomers into a micelle above the CMC.

Surface Activity

This compound is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water interface. This adsorption lowers the surface tension of the water. The hydrophobic tails orient away from the water, while the hydrophilic heads remain in contact with the aqueous phase.

Experimental Protocols for Characterization

Accurate characterization of the surfactant properties of this compound is essential for its effective application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as the concentration of monomeric surfactant ions increases. Above the CMC, the rate of increase in conductivity decreases because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions. The CMC is identified as the point of intersection of the two linear regions in a plot of conductivity versus concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 50 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter with standard KCl solutions.

-

Measure the conductivity of each prepared solution, ensuring the temperature is constant (e.g., 25 °C).

-

Start with the most dilute solution and progress to the most concentrated to minimize carryover.

-

-

Data Analysis:

-

Plot the measured conductivity (in µS/cm) as a function of the this compound concentration (in mM).

-

Identify the two linear regions in the plot.

-

Perform linear regression on both regions to obtain two equations.

-

The CMC is the concentration at which the two lines intersect.

-

Figure 2: Experimental workflow for the determination of the Critical Micelle Concentration (CMC) using conductometry.

Measurement of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is directly related to the surface tension of the liquid. For a surfactant solution, the surface tension decreases as the concentration increases up to the CMC, after which it remains relatively constant.

Methodology:

-

Instrument Setup: Use a tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is meticulously cleaned with a solvent (e.g., acetone) and then flamed to remove any organic residues.

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measurement:

-

Calibrate the instrument with deionized water.

-

Measure the surface tension of each solution, starting from the most dilute.

-

Allow each solution to equilibrate for a sufficient time before measurement to ensure the surface is saturated with surfactant molecules.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) against the logarithm of the this compound concentration.

-

The CMC is determined from the break point in the curve, where the surface tension ceases to decrease significantly.

-

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of light scattered by particles in solution. These fluctuations are caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic radius of the micelles using the Stokes-Einstein equation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC (e.g., 50 mM). Filter the solution through a fine-pored filter (e.g., 0.22 µm) to remove any dust particles.

-

Instrument Setup: Use a DLS instrument with a laser light source and a photodetector. Set the desired temperature for the measurement.

-

Measurement:

-

Place the sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement, which involves recording the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function to determine the diffusion coefficient.

-

The hydrodynamic radius (and thus the size) of the micelles is then calculated.

-

Interactions of this compound

The behavior of this compound can be significantly influenced by its interactions with other molecules, which is particularly relevant in complex formulations.

Interaction with Polymers

In the presence of polymers, especially those with hydrophobic segments, this compound can form polymer-surfactant complexes. The surfactant molecules can bind to the polymer chain, leading to the formation of micelle-like clusters along the polymer backbone. This interaction can occur at concentrations below the CMC of the pure surfactant, a point often referred to as the critical aggregation concentration (CAC).

Sodium Decyl Sulfate: A Comprehensive Technical Guide for Laboratory Applications

Abstract

This technical guide provides an in-depth overview of the fundamental characteristics and laboratory applications of sodium decyl sulfate, often referred to in laboratory contexts as sodium dodecyl sulfate (SDS).[1][2] Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, common experimental protocols, and safety considerations associated with the use of this anionic surfactant. Quantitative data are presented in structured tables for ease of reference, and key experimental workflows are illustrated with detailed diagrams.

Introduction

This compound (SDS) is an anionic surfactant widely utilized in research and industrial laboratories.[3][4] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate head group, allows it to disrupt non-covalent bonds in proteins and form micelles in aqueous solutions.[1][5] These properties make it an invaluable tool in a multitude of laboratory techniques, including protein electrophoresis, cell lysis, and solubilization of proteins and lipids.[1][4][6] In the pharmaceutical industry, SDS is also employed as a solubilizer and emulsifier in various drug formulations to enhance stability and bioavailability.[1][2][7][8][9]

Physicochemical Properties

The utility of this compound in the laboratory is directly related to its distinct chemical and physical properties. A summary of these key characteristics is provided in the tables below.

General and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₁₂H₂₅NaO₄S | [1] |

| Molecular Weight | 288.38 g/mol | [10] |

| Synonyms | Sodium Lauryl Sulfate (SLS), Sodium Dodecyl Sulfate (SDS) | [1][11] |

| Appearance | White to pale yellow crystals, flakes, or powder | [3] |

| Odor | Faint odor of fatty substances | [3] |

| Taste | Soapy, bitter | [3] |

Physical and Solvation Properties

| Property | Value | References |

| Melting Point | 204-207 °C | [4] |

| Solubility in Water | 100 mg/mL | [10] |

| Solubility in other solvents | Slightly soluble in alcohol; Insoluble in chloroform and ether | [3][4] |

| pH (1% aqueous solution) | 8.5 - 10 | [11] |

| Critical Micelle Concentration (CMC) in water at 25°C | 7-10 mM (approximately 8.2 mM) | [1][10][12] |

| Aggregation Number at CMC | Approximately 62 | [1][10] |

| Micellar Weight | Approximately 18,000 Da | [10] |

Key Laboratory Applications and Experimental Protocols

This compound is a versatile reagent employed in numerous laboratory procedures. This section details the methodologies for some of its most common applications.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS is a critical component of SDS-PAGE, a technique used to separate proteins based on their molecular weight.[13] SDS denatures proteins by disrupting non-covalent bonds, imparting a uniform negative charge, and linearizing the polypeptide chains.[5] This ensures that the migration of proteins through the polyacrylamide gel is primarily dependent on their size.

1. Gel Casting:

-

Assemble the gel casting apparatus with glass plates and spacers.

-

Prepare the separating gel solution with the desired acrylamide percentage (e.g., 12%) and pour it between the glass plates, leaving space for the stacking gel.[1]

-

Overlay the separating gel with water or isopropanol to ensure a flat surface and allow it to polymerize for 20-30 minutes.[13]

-

Remove the overlay and pour the stacking gel solution (e.g., 5.1%) on top of the polymerized separating gel.[1]

-

Insert a comb to create wells for sample loading and allow the stacking gel to polymerize for at least 1 hour.[13][14]

2. Sample Preparation:

-

Mix the protein sample with an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

-

Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[5][11]

-

Briefly centrifuge the sample to collect the condensate.

3. Electrophoresis:

-

Mount the polymerized gel into the electrophoresis chamber and fill the upper and lower chambers with 1x running buffer (containing Tris, glycine, and SDS).

-

Carefully load the prepared protein samples and a molecular weight marker into the wells.[11]

-

Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.[11]

4. Visualization:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Stain the gel with a suitable staining solution (e.g., Coomassie Brilliant Blue or a fluorescent stain like SYPRO) to visualize the separated protein bands.[11]

-

Destain the gel to reduce background staining and enhance the visibility of the protein bands.

Cell Lysis

SDS is a potent detergent for disrupting cell membranes and solubilizing cellular components, making it effective for cell lysis.[2][15] It is particularly useful for complete disruption and denaturation of proteins, which is often required for applications like Western blotting.

1. Buffer Preparation:

-

Prepare a lysis buffer such as RIPA (Radioimmunoprecipitation assay) buffer, which can be modified to include SDS. A common composition includes Tris-HCl, NaCl, NP-40, sodium deoxycholate, and SDS.

-

Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[3]

2. Cell Harvesting and Lysis:

-

For adherent cells, wash the cell monolayer with ice-cold PBS, then add the lysis buffer and scrape the cells.[3]

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer.[3]

-

The amount of lysis buffer should be optimized to ensure efficient lysis and achieve the desired protein concentration.[3]

3. Incubation and Homogenization:

-

Incubate the lysate on ice for 15-30 minutes to facilitate lysis.[3]

-

Further disrupt the cells and shear DNA by sonication or by passing the lysate through a fine-gauge needle. This will reduce the viscosity of the lysate.[3]

4. Clarification:

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.[3]

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new tube.

5. Storage:

-

Determine the protein concentration of the lysate using a suitable protein assay.

-

Aliquot the lysate and store at -80°C for long-term use.[16]

Protein Solubilization

SDS is highly effective at solubilizing a wide range of proteins, including those that are difficult to dissolve, such as membrane proteins and aggregated proteins found in inclusion bodies.[6][17]

1. Isolation of Inclusion Bodies:

-

Lyse the cells expressing the protein of interest.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.

-

Wash the inclusion body pellet with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove contaminating proteins.

2. Solubilization:

-

Resuspend the washed inclusion body pellet in a solubilization buffer containing 1-2% (w/v) SDS.

-

Incubate with gentle agitation for 1-2 hours at room temperature to allow for complete solubilization of the aggregated proteins.

3. Clarification:

-

Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

-

The resulting supernatant contains the solubilized protein, which can then be further purified.

Micelle Formation and Structure

Above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles in aqueous solutions.[7] In these micelles, the hydrophobic hydrocarbon tails are sequestered in the core, away from the water, while the hydrophilic sulfate head groups form the outer shell, interacting with the surrounding aqueous environment.[18] This micellar structure is crucial for its detergent and solubilizing properties.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[11][12][19] It is a flammable solid and is harmful if swallowed or inhaled.[12][19] It can cause skin irritation and serious eye damage.[12][14][19]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][19]

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][19]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Keep away from heat, sparks, and open flames.[19]

-

Ground and bond containers when transferring material to prevent static discharge.[19]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

It is hygroscopic and should be protected from moisture.[11]

Conclusion

This compound is a powerful and versatile anionic surfactant that is indispensable in modern molecular biology and biochemistry laboratories. Its ability to denature proteins, disrupt cell membranes, and solubilize a wide range of molecules makes it a fundamental component of numerous experimental protocols. A thorough understanding of its physicochemical properties, coupled with adherence to proper handling and safety procedures, is essential for its effective and safe use in research and development.

References

- 1. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 2. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iitg.ac.in [iitg.ac.in]

- 6. bio-rad.com [bio-rad.com]

- 7. dannalab.com [dannalab.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Sodium Dodecyl Sulfate PolyAcrylamide Gel Electrophoresis (SDS-PAGE) with Sypro straining [protocols.io]

- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 14. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 16. nanostring.com [nanostring.com]

- 17. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 19. experts.umn.edu [experts.umn.edu]

Navigating the Solubility of Sodium Decyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium decyl sulfate, an anionic surfactant of significant interest in pharmaceutical and biotechnological applications. This document delves into the factors influencing its solubility in various buffer systems, outlines detailed experimental protocols for its determination, and presents visual workflows to facilitate understanding. While specific quantitative solubility data for this compound across a wide range of buffers is not extensively available in published literature, this guide synthesizes established principles from closely related surfactants, primarily sodium dodecyl sulfate (SDS), to provide a robust framework for researchers.

Understanding this compound and its Solubility

This compound (C10H21NaO4S) is an anionic surfactant composed of a 10-carbon hydrophobic alkyl chain and a hydrophilic sulfate head group. Its amphiphilic nature governs its behavior in aqueous solutions, where it can exist as individual monomers or, above a certain concentration, self-assemble into micelles. The solubility of this compound is a critical parameter for its effective use as a solubilizing agent, emulsifier, or detergent in various formulations.

The solubility of an ionic surfactant is intrinsically linked to its Krafft point (Tk) , which is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC). Below the Krafft point, the surfactant's solubility is limited, and it exists predominantly as a crystalline or hydrated solid. Above the Krafft point, the solubility increases dramatically as micelles form, which are highly soluble aggregates.

Factors Influencing the Solubility of this compound in Buffer Systems

The solubility of this compound is not a fixed value but is significantly influenced by the composition of the aqueous medium, particularly the type and properties of the buffer system employed. Key factors include:

-

Temperature: For anionic surfactants like this compound, solubility generally increases with temperature. As the temperature rises and surpasses the Krafft point, the surfactant molecules gain sufficient kinetic energy to overcome the crystal lattice energy and form soluble micelles.

-

pH of the Buffer: The pH of the buffer can influence the charge state of other molecules in the solution and potentially interact with the sulfate head group of the surfactant, although the sulfate itself is a strong acid anion and remains charged over a wide pH range. More significantly, pH can affect the stability of the surfactant molecule itself, with hydrolysis occurring under strongly acidic conditions (pH < 2.5).

-

Buffer Composition and Ionic Strength: The type and concentration of ions in the buffer have a profound effect on surfactant solubility.

-

Common Ion Effect: Increasing the concentration of the counter-ion (Na+) in the buffer can decrease the solubility of this compound due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.

-

Nature of the Cation: The type of cation in the buffer is critical. For instance, potassium salts are known to significantly decrease the solubility of alkyl sulfates due to the formation of the less soluble potassium dodecyl sulfate.[1] Therefore, when working with sulfate-based surfactants, it is advisable to use sodium-based buffers (e.g., sodium phosphate) instead of potassium-based buffers (e.g., potassium phosphate) to avoid precipitation.[1]

-

-

Buffer Species: Different buffer species (e.g., phosphate, Tris, acetate) can interact with the surfactant monomers and micelles in distinct ways, potentially influencing their aggregation behavior and, consequently, the overall solubility.

Quantitative Solubility Data (Estimated)

As previously stated, specific quantitative solubility data for this compound across a wide range of buffers, pH values, and temperatures is scarce in the public domain. However, based on the known behavior of homologous alkyl sulfates like sodium dodecyl sulfate (SDS), we can provide the following estimated trends and values. It is crucial to note that these are estimations and should be experimentally verified for specific applications.

General Trends:

-

The solubility of this compound is expected to be higher than that of sodium dodecyl sulfate under identical conditions due to its shorter, more hydrophilic alkyl chain.

-

Solubility will increase significantly with an increase in temperature, especially around the Krafft point.

-

Solubility will be higher in sodium-based buffers compared to potassium-based buffers.

Estimated Solubility of this compound in Various Buffers

| Buffer System (Sodium Salts) | pH | Temperature (°C) | Estimated Solubility (g/L) | Notes |

| Deionized Water | ~7.0 | 25 | > 150 | Highly soluble in pure water. |

| Sodium Phosphate | 7.4 | 25 | > 100 | High solubility expected. |

| Sodium Phosphate | 7.4 | 4 | Lower, potential for precipitation | Solubility decreases at lower temperatures. |

| Tris-HCl (with NaCl) | 7.4 | 25 | > 100 | Tris is a common biological buffer and is generally compatible. |

| Sodium Acetate | 5.0 | 25 | > 100 | Expected to be highly soluble. |

| Potassium Phosphate | 7.4 | 25 | Low, high potential for precipitation | Formation of insoluble potassium decyl sulfate is likely. |

Disclaimer: The values presented in this table are estimations based on the known properties of similar surfactants and should be confirmed experimentally.

Experimental Protocols for Determining Solubility

Determining the solubility of this compound in a specific buffer is essential for formulation development. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the equilibrium concentration of the surfactant in a saturated solution.

Materials:

-

This compound (high purity)

-

Buffer of interest (pre-filtered)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantifying this compound (e.g., HPLC with evaporative light scattering detector, or a colorimetric method)

-

Scintillation vials or sealed glass tubes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired buffer in a series of sealed vials. The excess should be clearly visible as a solid phase.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid surfactant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific buffer at that temperature. Repeat the experiment at different temperatures and with different buffers as required.

Determination of the Krafft Point by Conductometry

This method identifies the temperature at which a sharp increase in solubility occurs, corresponding to the Krafft point.

Materials:

-

This compound

-

Buffer of interest

-

Conductivity meter with a temperature probe

-

Jacketed beaker connected to a circulating water bath

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the buffer of interest at a concentration that is known to be above the CMC at temperatures above the Krafft point (e.g., 1-5% w/v).

-

Crystallization: Cool the solution in an ice bath or refrigerator until it becomes turbid due to the precipitation of the surfactant.

-

Experimental Setup: Place the turbid solution in the jacketed beaker. Immerse the conductivity probe and a thermometer into the solution. Add a magnetic stir bar and begin gentle stirring.

-

Heating and Measurement: Gradually increase the temperature of the circulating water bath at a slow, constant rate (e.g., 0.5-1°C per 5 minutes) to ensure thermal equilibrium.

-

Data Collection: Record the conductivity and temperature at regular intervals.

-

Data Analysis: Plot conductivity as a function of temperature. The Krafft point is identified as the temperature at which a sharp increase in the slope of the conductivity curve is observed.

Visualizations

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

References

The Role of Alkyl Chain Length in the Physicochemical Properties of Alkyl Sulfate Surfactants: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the pivotal role that alkyl chain length plays in determining the fundamental physicochemical properties of alkyl sulfate surfactants, with a particular focus on decyl sulfate and its homologues. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is critical for the rational design and application of surfactant-based systems. This document details the influence of the hydrophobic chain on critical parameters such as critical micelle concentration (CMC), surface tension, micelle aggregation number, micelle geometry, and the Krafft temperature. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided.

Introduction to Alkyl Sulfate Surfactants

Alkyl sulfate surfactants are amphiphilic molecules composed of a nonpolar hydrophobic alkyl chain and a polar, hydrophilic sulfate headgroup.[1] This dual nature drives their self-assembly in aqueous solutions. Below a certain concentration, these molecules, or monomers, exist individually in the bulk solution and adsorb at interfaces like the air-water surface. However, when the concentration reaches a critical threshold known as the critical micelle concentration (CMC), the monomers spontaneously aggregate to form organized structures called micelles.[2][3] In these aggregates, the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic headgroups form a polar shell that interfaces with the aqueous environment.

The length of the alkyl chain is a primary determinant of the surfactant's properties. By systematically varying the number of carbon atoms in this chain, it is possible to fine-tune the surfactant's behavior for specific applications, from solubilizing hydrophobic drugs to stabilizing complex emulsions. Sodium decyl sulfate (C10), the focus of this guide, occupies an intermediate position in the homologous series of common alkyl sulfates, and understanding how its properties compare to shorter (e.g., octyl, C8) and longer (e.g., dodecyl, C12; tetradecyl, C14) chain homologues is essential for its effective utilization.

Key Physicochemical Properties and the Influence of Alkyl Chain Length

The hydrophobic effect is the primary driving force for micellization. Increasing the length of the alkyl chain enhances this effect, leading to systematic and predictable changes in the surfactant's physicochemical properties.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelle formation begins and is one of the most important characteristics of a surfactant.[4] As the alkyl chain length increases, the surfactant becomes more hydrophobic, favoring aggregation at lower concentrations to minimize the contact between the hydrophobic tails and water. Consequently, the CMC decreases significantly with each additional methylene group (-CH2-) in the chain.[5] This relationship is logarithmic; for a homologous series of ionic surfactants, the logarithm of the CMC decreases linearly with an increasing number of carbon atoms in the alkyl chain.

| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (CMC) in water at 25°C |

| Sodium Octyl Sulfate | C8 | ~130 mM |

| This compound | C10 | ~33 mM |

| Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 mM[2][6][7] |

| Sodium Tetradecyl Sulfate | C14 | 2.1 mM |

Table 1: Influence of alkyl chain length on the Critical Micelle Concentration (CMC) of sodium alkyl sulfate surfactants. Values are approximate and can vary slightly with purity and measurement technique.

Micelle Aggregation Number (Nagg) and Size

The aggregation number is the average number of surfactant monomers present in a single micelle. For a given headgroup, a longer alkyl chain occupies a larger volume within the micelle's hydrophobic core. To maintain a stable, often spherical or ellipsoidal, structure, the micelle must grow in size to accommodate the longer chains. This results in a linear increase in the aggregation number with increasing alkyl chain length.[8][9] Studies have shown that for many detergents, the aggregation number increases by approximately 16 monomers for each carbon atom added to the alkyl chain.[8] The micelle's dimensions also increase, with the minor axis of the core growing by about 1.2–1.5 Å per additional carbon.[8][10]

| Surfactant Name | Alkyl Chain Length | Approximate Aggregation Number (Nagg) |

| Sodium Octyl Sulfate | C8 | ~30 |

| This compound | C10 | ~60 |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~90[10] |

| Sodium Tetradecyl Sulfate | C14 | ~120 |

Table 2: Relationship between alkyl chain length and the micelle aggregation number (Nagg) for sodium alkyl sulfates in water. Values are illustrative and depend on conditions like temperature and ionic strength.

Micelle Geometry and the Packing Parameter

The shape of the micelles is not fixed and can transition from spherical to cylindrical or other structures as concentration increases.[11] The preferred geometry can be predicted using the critical packing parameter (P), defined as:

P = v / (a₀ * l)

where v is the volume of the hydrophobic chain, a₀ is the optimal headgroup area at the micelle surface, and l is the length of the hydrophobic chain. The alkyl chain length influences both v and l . As the chain lengthens, both v and l increase. This interplay determines the resulting geometry.

-

P < 1/3 : Favors spherical micelles.

-

1/3 < P < 1/2 : Favors cylindrical (rod-like) micelles.[11]

-

1/2 < P < 1 : Favors vesicles or lamellar structures.[11]

Longer alkyl chains can increase the packing parameter, promoting the transition from spherical to cylindrical micelles at concentrations just above the CMC.

Krafft Temperature (TK)

The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[12] Below the Krafft temperature, the surfactant's solubility is limited and it exists as hydrated crystals rather than forming micelles, even at concentrations above its theoretical CMC.[13][14] The Krafft temperature is determined by the balance between the dissolution of surfactant monomers and the stability of the crystalline state. Longer alkyl chains lead to stronger van der Waals interactions between the tails, which stabilizes the solid crystalline form and requires more thermal energy to break apart. Consequently, the Krafft temperature increases with increasing alkyl chain length.

| Surfactant Name | Alkyl Chain Length | Krafft Temperature (TK) in water |

| This compound | C10 | ~8 °C |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~16 °C |

| Sodium Tetradecyl Sulfate | C14 | ~30 °C |

| Sodium Hexadecyl Sulfate | C16 | ~45 °C |

Table 3: Effect of alkyl chain length on the Krafft Temperature (TK) of sodium alkyl sulfate surfactants.

Experimental Protocols for Surfactant Characterization

Accurate determination of the physicochemical properties of surfactants is essential. Several well-established methods are used, with the choice often depending on the nature of the surfactant (e.g., ionic vs. non-ionic) and the available instrumentation.

Determination of Critical Micelle Concentration (CMC)

The CMC is identified by a sharp change in a physical property of the surfactant solution when plotted against concentration.[4]

Protocol: Surface Tensiometry This is a classic and widely applicable method for CMC determination.[15]

-